molecular formula C8H10N4O2S B2977534 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1351645-02-7

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2977534
CAS No.: 1351645-02-7
M. Wt: 226.25
InChI Key: SXPAFAVEEQBIRC-UHFFFAOYSA-N
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Description

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound It belongs to the class of pyrrolidine-2,5-diones and is characterized by the presence of a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst. The reaction is followed by hydrolysis to yield the desired product. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer therapy.

    Medicine: Explored for its anti-cancer activity in various cancer cell lines.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. As a proteasome inhibitor, it binds to the proteasome complex, inhibiting its activity and leading to the accumulation of ubiquitinated proteins. This can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide: Shares a similar structure but with a thiophene ring instead of a thiadiazole ring.

    5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide: Another compound with a thiophene ring, used as an antithrombotic agent.

Uniqueness

The uniqueness of 4-methyl-N-(5-oxopyrrolidin-3-yl)-1,2,3-thiadiazole-5-carboxamide lies in its thiadiazole ring, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

4-methyl-N-(5-oxopyrrolidin-3-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-4-7(15-12-11-4)8(14)10-5-2-6(13)9-3-5/h5H,2-3H2,1H3,(H,9,13)(H,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPAFAVEEQBIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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